molecular formula C7H8F4O2 B2534909 (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid CAS No. 2248213-60-5

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid

Cat. No.: B2534909
CAS No.: 2248213-60-5
M. Wt: 200.133
InChI Key: PUMNJCDJECSLRR-SYPWQXSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and a propanoic acid moiety. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutyl precursor with fluorinating agents to introduce the tetrafluorocyclobutyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the cyclobutyl ring.

Scientific Research Applications

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated cyclobutyl ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl compounds: Compounds with trifluoromethyl groups exhibit similar fluorinated characteristics.

    Fluorinated cyclobutanes: Other fluorinated cyclobutane derivatives share structural similarities.

Uniqueness

(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid is unique due to its specific substitution pattern and the presence of four fluorine atoms on the cyclobutyl ring. This unique structure imparts distinct chemical reactivity and physical properties, differentiating it from other fluorinated compounds.

Properties

IUPAC Name

(2R)-2-(2,2,3,3-tetrafluorocyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4O2/c1-3(5(12)13)4-2-6(8,9)7(4,10)11/h3-4H,2H2,1H3,(H,12,13)/t3-,4?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMNJCDJECSLRR-SYPWQXSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC(C1(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.